molecular formula C22H26N2O3S B2545020 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1234956-25-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2545020
CAS No.: 1234956-25-2
M. Wt: 398.52
InChI Key: SJPHEJOIWUJMTA-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound The molecule consists of a piperidine ring, a benzodioxole moiety, and a benzyl group with a methylthio substitution

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically starts with the formation of the piperidine ring, followed by the introduction of the benzodioxole group. A possible synthesis route involves the N-alkylation of piperidine with a benzyl halide that has a methylthio substitution. The final step is the coupling of this intermediate with benzo[d][1,3]dioxole-5-carboxylic acid via a carboxamide formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods In an industrial setting, the preparation may involve optimized processes for each step to enhance yield and purity. Large-scale synthesis usually requires the use of automated reactors and precise control of reaction conditions including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions This compound can undergo several types of reactions:

  • Oxidation

    : The methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction

    : The carbonyl group in the carboxamide can be reduced to amines.

  • Substitution

    : The benzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    : Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction

    : Reducing agents like lithium aluminum hydride (LiAlH4) or borane-THF complex.

  • Substitution

    : Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.

Major Products

  • Oxidation

    : Sulfoxide or sulfone derivatives.

  • Reduction

    : Primary or secondary amines.

  • Substitution

    : New derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry

    : Used as a building block for synthesizing complex organic molecules.

  • Biology

    : Studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.

  • Medicine

    : Investigated for pharmacological properties, including activity against specific receptors or enzymes.

  • Industry

    : Used in the synthesis of novel materials with specific properties, such as new polymers or catalysts.

Mechanism of Action

The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and benzo[d][1,3]dioxole moiety are critical for its binding affinity and activity. These interactions often initiate a cascade of biochemical events that result in the compound's observed effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit unique properties due to the specific arrangement and types of functional groups. Similar compounds include:

  • N-((1-benzylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

    : Differing only by the methylthio substitution, which can impact its reactivity and interactions.

  • N-((1-(2-hydroxybenzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

    : The hydroxyl group imparts different polarity and hydrogen-bonding capabilities.

This makes this compound a unique compound with its own set of applications and behaviors in scientific research and industrial processes.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28-21-5-3-2-4-18(21)14-24-10-8-16(9-11-24)13-23-22(25)17-6-7-19-20(12-17)27-15-26-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHEJOIWUJMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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